8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-15-3-7-17(8-4-15)23-21-14-26-22-12-9-18(25)13-20(22)24(21)28(27-23)19-10-5-16(2)6-11-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSLFANHKDGUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with aryl boronic acids .
Chemical Reactions Analysis
8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Chemistry
In the field of chemistry, 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline serves as a building block for synthesizing more complex molecular structures. Its ability to participate in further reactions makes it a versatile compound in organic synthesis.
Biology
The compound exhibits notable biological activities, including:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes, contributing to its application in drug design.
- Antibacterial Properties : Research indicates that it may possess antibacterial activity, making it a candidate for developing new antimicrobial agents.
Medicine
Fluorinated quinolines are recognized for their therapeutic potential. Specifically:
- Antimalarial Activity : This compound has shown promise in inhibiting malaria parasites.
- Antineoplastic Properties : It has been investigated for its ability to induce apoptosis in cancer cells, presenting potential applications in cancer therapy.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of this compound on various cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 10 |
| HeLa (Cervical) | 9 |
These results indicate that structural modifications can enhance the anticancer potency while minimizing cytotoxicity.
Case Study 2: Enzyme Inhibition
Research on enzyme inhibition has shown that compounds similar to 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can effectively inhibit nitric oxide production in inflammatory models. For example:
| Compound | IC50 (μM) |
|---|---|
| Compound A | 0.39 |
| Compound B | 0.45 |
| Compound C | 0.50 |
These findings suggest that this class of compounds could lead to the development of new anti-inflammatory agents.
Mechanism of Action
Similar compounds to 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline include other fluorinated quinolines and isoquinolines. These compounds share similar structural features and biological activities. the unique substitution pattern in 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline provides it with distinct properties, such as enhanced stability and specific enzyme inhibition capabilities .
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrazolo[4,3-c]quinoline Derivatives
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[4,3-c]quinolines include substituents on the quinoline and pyrazole rings. Below is a comparative analysis:
Key Observations :
- Fluorine at position 8 (target compound) may enhance metabolic stability and membrane permeability compared to ethoxy or hydroxyl groups .
- 4-Methylphenyl groups at positions 1 and 3 likely improve hydrophobic interactions in target binding pockets, as seen in COX-2 inhibitors like CGS-9896 .
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxyl substituents (e.g., compounds 2i and 2m) inhibit LPS-induced NO production in RAW 264.7 macrophages with IC₅₀ values in the submicromolar range (0.2–0.5 µM), comparable to the positive control 1400W . The target compound’s 4-methylphenyl groups may similarly enhance iNOS/COX-2 suppression by stabilizing hydrophobic interactions, though its efficacy requires experimental validation.
Anticancer Activity
Derivatives such as 9b (2-(4-bromophenyl)-2H-pyrazolo[4,3-c]quinoline) show cytotoxic effects via topoisomerase I/IIα inhibition . The target compound’s fluorine atom could potentiate DNA intercalation or enzyme binding, as seen in fluoroquinolone antibiotics.
Enzyme Inhibition
- COX-2 Selectivity : Analog CGS-9896 demonstrates high COX-2 affinity (IC₅₀ = 12 nM), attributed to its 4-methylphenyl and pyrazole motifs .
- γ-Secretase Inhibition : ELND006 and ELND007 () feature cyclopropyl and sulfonyl groups, achieving amyloid-beta selectivity. The target compound lacks these groups, suggesting divergent therapeutic applications.
Biological Activity
8-Fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative that has garnered attention due to its unique structural properties and potential biological activities. This compound is part of a broader class of heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly in the development of anti-inflammatory, antibacterial, and anticancer agents.
Chemical Structure and Properties
The molecular formula for 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is , with a molecular weight of approximately 371.39 g/mol. The presence of a fluorine atom enhances its electrophilicity and stability, which are crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 8-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
| Molecular Formula | C24H18FN3 |
| Molecular Weight | 371.39 g/mol |
| CAS Number | 932519-47-6 |
The biological activity of 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is attributed to its interaction with various biological targets. Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways. For instance, studies indicate that pyrazolo[4,3-c]quinoline derivatives can inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, leading to reduced nitric oxide production .
Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. In particular, the inhibition of NO production in LPS-induced RAW 264.7 cells has been a focal point:
- Inhibition Potency : Compounds similar to 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have shown IC50 values as low as 0.39 μM for NO production inhibition .
- Mechanism : The anti-inflammatory effects are linked to the downregulation of iNOS and COX-2 proteins.
Anticancer Activity
Preliminary studies suggest potential anticancer activities; however, detailed investigations are required to elucidate the specific mechanisms and effectiveness against cancer cell lines.
Case Studies
Several studies have explored the biological activities of pyrazolo[4,3-c]quinolines:
- Study on Inhibition of NO Production : A study evaluated the anti-inflammatory effects by measuring NO levels in LPS-stimulated RAW 264.7 cells. Compounds exhibited varying degrees of potency with structure-activity relationship (SAR) insights guiding further optimization efforts .
- Antibacterial Evaluation : Research on related quinoline derivatives highlights their potential as antibacterial agents against Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum activity due to structural similarities with fluoroquinolones .
Q & A
Basic: What synthetic strategies are applicable for synthesizing 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline?
Answer:
The synthesis involves three key steps:
Core Formation : Start with a chlorinated quinoline precursor (e.g., 2,4-dichloroquinoline-3-carbonitrile) to construct the pyrazolo[4,3-c]quinoline scaffold via cyclization. Nucleophilic substitution with hydrazine or amines can introduce pyrazole rings .
Aryl Substitution : React 4-chloro intermediates with 4-methylphenyl groups at positions 1 and 3. For example, use Ullmann coupling or Buchwald-Hartwig amination to install aryl groups under palladium catalysis .
Fluorination : Introduce the 8-fluoro substituent via Ag(I)-catalyzed iminofluorination using Selectfluor, which selectively fluorinates electron-rich positions under mild conditions (room temperature, open atmosphere) .
Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to avoid byproducts. Purify intermediates via column chromatography (e.g., alumina or silica gel) .
Basic: What analytical techniques confirm the structure and purity of pyrazolo[4,3-c]quinoline derivatives?
Answer:
- 1H/13C NMR : Assign signals to confirm substituent positions. For example:
- IR Spectroscopy : Identify NH stretches (e.g., 3064 cm⁻¹ for pyrazole NH) and trifluoromethyl groups (1143–1172 cm⁻¹) .
- Elemental Analysis : Validate molecular composition (e.g., C% ± 0.15 deviation) .
Advanced Tip : Use 2D NMR (e.g., HMBC) to resolve regiochemical ambiguities in fused heterocycles .
Advanced: How does substitution at positions 1 and 3 influence biological activity (e.g., β-glucuronidase inhibition)?
Answer:
- Aryl vs. Amino Groups : Derivatives with 4-methylphenyl groups (e.g., 8-fluoro-1,3-bis(4-methylphenyl)) exhibit enhanced lipophilicity, improving membrane permeability compared to amino-substituted analogs. However, amino groups (e.g., 3-amino-4-(4-fluorophenylamino)) form hydrogen bonds with bacterial β-glucuronidase active sites, increasing inhibitory potency .
- Steric Effects : Bulky 4-methylphenyl groups may reduce binding affinity if they clash with the enzyme’s hydrophobic pocket. Activity drops at lower pH due to protonation of active-site residues, altering charge interactions .
Methodological Insight : Conduct SAR studies by synthesizing analogs with varying substituents (alkyl, aryl, amino) and assay inhibition at pH 6–8 using E. coli β-glucuronidase and p-nitrophenyl-β-D-glucuronide as substrate .
Advanced: How can regioselective fluorination at position 8 be achieved during synthesis?
Answer:
- Catalytic Control : Ag(I) catalysts (e.g., AgNO₃) promote electrophilic fluorination at electron-rich positions. The quinoline nitrogen directs Selectfluor to the C8 position via coordination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity.
- Competing Pathways : Avoid excess Selectfluor to prevent di- or tri-fluorination. Monitor reaction progress via TLC or LC-MS .
Validation : Compare ¹⁹F NMR spectra of intermediates to confirm monofluorination (δ −120 to −125 ppm for aromatic fluorine) .
Basic: What pharmacological applications are reported for pyrazolo[4,3-c]quinoline derivatives?
Answer:
- β-Glucuronidase Inhibition : 3-Amino-4-aryl derivatives (e.g., compound 42) reduce chemotherapy-induced intestinal toxicity by inhibiting bacterial enzyme activity, preventing drug reactivation .
- Antitumor Potential : Amino-substituted analogs inhibit CDK2/cyclin A, inducing apoptosis in cancer cells .
- Anticonvulsant Activity : 3-Aminopyrazole moieties modulate GABAergic signaling .
Experimental Design : For cytotoxicity assays, use MTT on cancer cell lines (e.g., HCT-116) and compare IC₅₀ values against control compounds .
Advanced: How to resolve contradictions in biological activity data across structural analogs?
Answer:
- Assay Conditions : Activity discrepancies may arise from pH-dependent enzyme inhibition (e.g., β-glucuronidase IC₅₀ increases at pH 5 vs. pH 7 due to protonation states) .
- Metabolic Stability : Check CYP450 metabolism (e.g., human liver microsomes) to differentiate intrinsic activity vs. pharmacokinetic effects.
- Structural Nuances : Compare logP and solubility (via HPLC) to assess bioavailability differences. For example, 4-methylphenyl groups increase logP but reduce aqueous solubility versus amino derivatives .
Case Study : Compound 42 shows in vivo efficacy despite moderate in vitro IC₅₀ due to prolonged half-life and tissue penetration .
Basic: What are the key challenges in purifying pyrazolo[4,3-c]quinoline derivatives?
Answer:
- Byproduct Removal : Use gradient elution (e.g., hexane/EtOAc to DCM/MeOH) on silica gel columns to separate regioisomers .
- Hydroscopic Intermediates : Dry compounds under vacuum (40–60°C) before NMR analysis to avoid water peaks .
- Crystallization : Recrystallize from n-hexane/EtOAc (1:1) to obtain high-purity solids (e.g., mp 246°C for trifluoromethyl derivatives) .
Advanced: How to design a pH-dependent enzyme inhibition assay for β-glucuronidase?
Answer:
- Buffer Systems : Prepare assays in 50 mM phosphate buffers (pH 5.0–8.0) to mimic intestinal and lysosomal environments .
- Substrate Kinetics : Use p-nitrophenyl-β-D-glucuronide (0.5–5 mM) and measure absorbance at 405 nm over 30 minutes .
- Data Analysis : Calculate IC₅₀ at each pH using nonlinear regression (e.g., GraphPad Prism). Compare with positive controls (e.g., D-saccharic acid 1,4-lactone) .
Note : Pre-incubate enzyme with inhibitors for 15 minutes to ensure binding equilibrium .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
